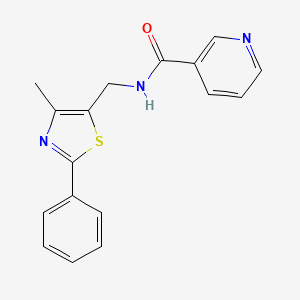

N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

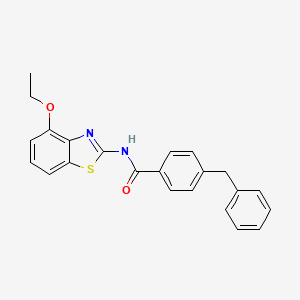

N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide is a chemical compound that has been synthesized for various studies . It is a derivative of nicotinamide, which is the methylated amide of Nicotinamide (niacinamide, vitamin B3) . This compound is an endogenic substance that is produced in the liver when Nicotinamide is metabolized .

Synthesis Analysis

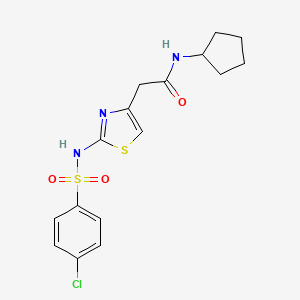

The synthesis of N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .科学的研究の応用

- Thiazoles, including derivatives of N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide, exhibit antimicrobial properties. For instance, sulfathiazole , a well-known antimicrobial drug, contains a thiazole ring. Researchers have synthesized various thiazole derivatives and evaluated their antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

- Compound 4f , an N-(thiophen-2-yl) nicotinamide derivative, has shown promise as a fungicide candidate against Cochliobolus miyabeanus (rice brown spot fungus). Its fungicidal activity makes it a valuable lead compound for further development .

- Thiazoles play a role in antineoplastic drug development. For instance, Tiazofurin , a thiazole-containing compound, exhibits antitumor activity. Researchers continue to explore novel thiazole derivatives for potential cancer therapies .

- Thiazoles are found in biologically active molecules like Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Bleomycin . These compounds highlight the importance of thiazole scaffolds in drug design .

- Interestingly, the thiazole ring is a component of Vitamin B1 (thiamine) . Thiamine is essential for energy release from carbohydrates and normal nervous system function. Its role in neurotransmitter synthesis underscores the biological relevance of thiazoles .

- Thiazole serves as a parent structure for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Its versatility makes it valuable in synthetic chemistry .

Antimicrobial Activity

Antifungal Potential

Antitumor Properties

Biological Significance

Vitamin B1 (Thiamine)

Chemical Synthesis and Reaction Accelerators

作用機序

Target of Action

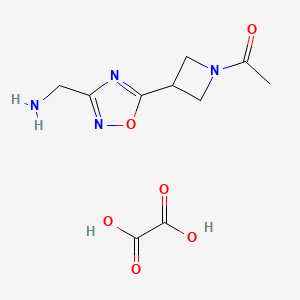

Compounds with similar structures, such as thiazole and triazole derivatives, have been reported to exhibit significant biological activities against various infectious diseases .

Mode of Action

It’s worth noting that thiazole derivatives are known to interact with biological systems in a variety of ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

It’s worth noting that compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Result of Action

It’s worth noting that thiazole and triazole derivatives have been reported to exhibit significant antimicrobial and antifungal activities .

Action Environment

It’s worth noting that the compound should be handled with care to avoid release to the environment .

特性

IUPAC Name |

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-15(11-19-16(21)14-8-5-9-18-10-14)22-17(20-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQTUSYVEHZERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2826851.png)

![Ethyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2826854.png)

![Ethyl 4-[[2-[[1-oxo-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2826864.png)